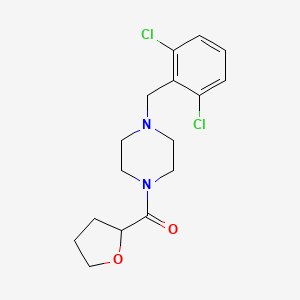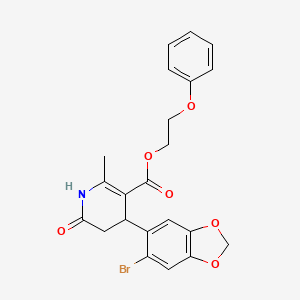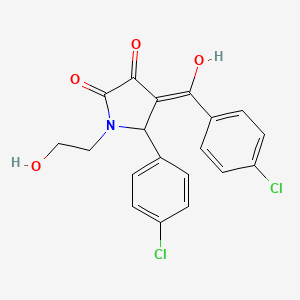
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
描述
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as DTBZ, is a chemical compound that has been extensively studied for its potential use in scientific research. DTBZ belongs to the family of piperazine derivatives and has been found to have a range of biochemical and physiological effects.
作用机制
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds to VMAT2 with high affinity and specificity. It competes with monoamine neurotransmitters for binding to VMAT2 and inhibits the uptake of monoamines into synaptic vesicles. This leads to a decrease in monoamine neurotransmitter release and a decrease in synaptic transmission. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to be a selective inhibitor of VMAT2 and does not affect other transporters or receptors in the brain.
Biochemical and Physiological Effects
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the striatum, which is associated with motor function and reward processing. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to decrease serotonin release in the raphe nuclei, which is associated with mood regulation and anxiety. In addition, 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been found to decrease norepinephrine release in the locus coeruleus, which is associated with arousal and stress response.
实验室实验的优点和局限性
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments. It is a selective inhibitor of VMAT2 and does not affect other transporters or receptors in the brain. It can be used to measure the density and activity of VMAT2 in vivo using PET imaging. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to be safe and well-tolerated in humans.
However, there are also limitations to the use of 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments. It has a short half-life and must be administered intravenously. This limits its use in longitudinal studies and makes it difficult to study the long-term effects of VMAT2 inhibition. In addition, 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine does not cross the blood-brain barrier easily, which limits its use in studying VMAT2 in peripheral tissues.
未来方向
There are several future directions for research on 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of focus is the development of new imaging agents that can be used to measure VMAT2 density and activity in vivo. Another area of focus is the study of the long-term effects of VMAT2 inhibition on brain function and behavior. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been found to have potential therapeutic applications for neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is needed to explore these potential applications.
Conclusion
In conclusion, 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of VMAT2 and can be used to measure the density and activity of VMAT2 in vivo using PET imaging. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has a range of biochemical and physiological effects and has potential therapeutic applications for neurological and psychiatric disorders. Further research is needed to explore the full potential of 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in scientific research and clinical applications.
科学研究应用
1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential use in scientific research. It has been found to be a useful tool for studying the function of the vesicular monoamine transporter 2 (VMAT2) in the brain. VMAT2 is responsible for the packaging of monoamine neurotransmitters, such as dopamine, into synaptic vesicles. 1-(2,6-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds to VMAT2 and can be used to measure the density and activity of VMAT2 in vivo using positron emission tomography (PET) imaging.
属性
IUPAC Name |
[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-13-3-1-4-14(18)12(13)11-19-6-8-20(9-7-19)16(21)15-5-2-10-22-15/h1,3-4,15H,2,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZNPNKHSCKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,6-Dichlorobenzyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-{[(2-chlorophenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4737525.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4737526.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4737528.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-phenylacrylamide](/img/structure/B4737529.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]nicotinamide](/img/structure/B4737537.png)


![2-(4-bromophenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4737554.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4737566.png)
![2-[methyl(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4737574.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4737599.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4737612.png)
![N-(4-fluorophenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4737613.png)